Methyl 2-(2,6-dimethylphenoxy)pentanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112736-93-3 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 2-(2,6-dimethylphenoxy)pentanoate |
InChI |
InChI=1S/C14H20O3/c1-5-7-12(14(15)16-4)17-13-10(2)8-6-9-11(13)3/h6,8-9,12H,5,7H2,1-4H3 |
InChI Key |
JWGIGLDRYJRNBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC)OC1=C(C=CC=C1C)C |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 2,6 Dimethylphenoxy Pentanoate
Retrosynthetic Analysis and Key Synthetic Disconnections for the Target Compound
Retrosynthetic analysis of Methyl 2-(2,6-dimethylphenoxy)pentanoate reveals two primary disconnection points corresponding to the formation of the ester and ether linkages. These disconnections suggest two main synthetic pathways, each with its own set of advantages and potential challenges.
Disconnection 1: Ester Linkage
The most apparent disconnection is at the ester C-O bond. This leads back to the precursor carboxylic acid, 2-(2,6-dimethylphenoxy)pentanoic acid, and methanol (B129727). This approach prioritizes the formation of the ether bond first, followed by the esterification in the final step.
Target Molecule: this compound
Disconnection: Ester C-O bond
Precursors: 2-(2,6-dimethylphenoxy)pentanoic acid and Methanol
Disconnection 2: Ether Linkage
Alternatively, the ether C-O bond can be disconnected. This pathway suggests the reaction of a pentanoate precursor bearing a suitable leaving group at the C2 position with 2,6-dimethylphenol (B121312). This strategy would involve forming the ester functionality early in the synthesis.
Target Molecule: this compound
Disconnection: Ether C-O bond
Precursors: Methyl 2-halopentanoate (or a related derivative with a leaving group) and 2,6-Dimethylphenol
The choice between these two primary strategies will depend on the availability of starting materials, and the steric hindrance effects at each reaction step. Generally, forming the ether linkage with the sterically hindered 2,6-dimethylphenol can be challenging, potentially favoring the first retrosynthetic approach.
Esterification Routes to this compound
This section focuses on synthetic routes where the final key step is the formation of the methyl ester from 2-(2,6-dimethylphenoxy)pentanoic acid.
Fischer Esterification
The Fischer esterification is a classic method for forming esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. athabascau.cagoogle.com For the synthesis of this compound, this would involve reacting 2-(2,6-dimethylphenoxy)pentanoic acid with methanol and a catalytic amount of a strong acid, such as sulfuric acid or tosic acid. athabascau.ca
The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol (methanol) is typically used, often serving as the solvent. athabascau.ca The removal of water as it is formed can also shift the equilibrium to favor the ester product. byjus.com
However, the steric hindrance presented by the 2,6-dimethylphenoxy group at the α-position of the carboxylic acid may slow down the rate of Fischer esterification. masterorganicchemistry.com
Transesterification
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. youtube.com While not a direct route from the carboxylic acid, if a different ester of 2-(2,6-dimethylphenoxy)pentanoic acid were available, it could be converted to the methyl ester by reaction with methanol under acidic or basic catalysis. masterorganicchemistry.com Using a large excess of methanol would be necessary to drive the equilibrium towards the desired methyl ester. masterorganicchemistry.com
| Method | Reactants | Catalyst | Key Conditions |
| Fischer Esterification | 2-(2,6-dimethylphenoxy)pentanoic acid, Methanol | H₂SO₄ or TsOH | Excess methanol, heat, possible water removal |
| Transesterification | An ester of 2-(2,6-dimethylphenoxy)pentanoic acid, Methanol | Acid or Base | Excess methanol, heat |
Given the potential for slow reaction rates with Fischer esterification due to steric hindrance, methods involving the activation of the carboxylic acid are often more efficient. masterorganicchemistry.com These methods typically involve converting the carboxylic acid's hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by methanol.
One common approach is the conversion of the carboxylic acid to an acyl chloride . Reacting 2-(2,6-dimethylphenoxy)pentanoic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the more reactive 2-(2,6-dimethylphenoxy)pentanoyl chloride. This intermediate can then readily react with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to form the target methyl ester.
Another widely used method is carbodiimide-mediated coupling , such as the Steglich esterification. youtube.com This involves using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). youtube.com The carbodiimide (B86325) activates the carboxylic acid, which then reacts with methanol to form the ester. This method is generally effective for sterically hindered substrates. youtube.com
The Mitsunobu reaction provides a powerful alternative for esterification, particularly when mild conditions are required. wikipedia.org This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org While often used to invert the stereochemistry of an alcohol, it can also be employed for the esterification of carboxylic acids. youtube.com
| Activating Reagent | Intermediate | Subsequent Reaction | Typical Conditions |
| Thionyl Chloride (SOCl₂) | Acyl Chloride | Reaction with methanol | Often with a base (e.g., pyridine) |
| DCC/DMAP | O-acylisourea | Reaction with methanol | Mild, ambient temperature |
| Triphenylphosphine/DEAD | Alkoxyphosphonium salt | Intramolecular reaction | Mild, often low temperature |
Etherification Strategies for Incorporating the 2,6-Dimethylphenoxy Group
This section explores synthetic routes that prioritize the formation of the ether linkage.
The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. byjus.com It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. youtube.com In the context of synthesizing this compound, this would involve the reaction of the sodium or potassium salt of 2,6-dimethylphenol (2,6-dimethylphenoxide) with a methyl pentanoate derivative bearing a leaving group at the C2 position, such as methyl 2-bromopentanoate.
The 2,6-dimethylphenoxide is typically prepared in situ by treating 2,6-dimethylphenol with a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). The subsequent SN2 reaction with the electrophilic pentanoate derivative forms the desired ether linkage.
A critical consideration for this approach is the nature of the leaving group on the pentanoate. For an efficient SN2 reaction, a good leaving group is required, and the reaction center should be as unhindered as possible. While the C2 position is a secondary carbon, which can be susceptible to competing elimination reactions, the Williamson ether synthesis can still be effective. masterorganicchemistry.com
| Nucleophile | Electrophile | Base | Solvent |
| 2,6-Dimethylphenol | Methyl 2-bromopentanoate | NaH, K₂CO₃ | DMF, Acetonitrile (B52724) |
| 2,6-Dimethylphenol | Methyl 2-tosylpentanoate | NaH, K₂CO₃ | DMF, Acetonitrile |
For sterically hindered aryl ethers, where the Williamson ether synthesis may be inefficient, copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide a powerful alternative. Modern variations of the Ullmann reaction often employ catalytic amounts of a copper salt, along with a ligand, and can be performed under milder conditions than the classical stoichiometric copper-promoted reactions.
In one synthetic approach, 2,6-dimethylphenol could be coupled with a methyl 2-halopentanoate in the presence of a copper catalyst, such as copper(I) iodide (CuI), and a suitable ligand, for example, picolinic acid or an N,N-dimethylglycine. A base, such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), is also required.
This method can be particularly advantageous for coupling sterically hindered phenols. The choice of solvent, base, and ligand can be crucial for achieving high yields.
| Catalyst System | Reactants | Base | Solvent | Typical Temperature |
| CuI / Picolinic Acid | 2,6-Dimethylphenol, Methyl 2-iodopentanoate | K₃PO₄ | DMSO | 80-120 °C |
| CuI / N,N-Dimethylglycine | 2,6-Dimethylphenol, Methyl 2-bromopentanoate | Cs₂CO₃ | Dioxane, Toluene | 100-130 °C |
Chiral Synthesis of this compound Enantiomers
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods to synthesize single enantiomers of this compound is of significant interest.
Asymmetric catalysis offers a powerful route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of the target molecule, a key step is the stereoselective formation of the carbon-carbon bond at the α-position to the ester.
One potential strategy involves the asymmetric α-arylation of a pentanoate precursor. nih.govnih.gov Transition metal catalysts, particularly those based on palladium, have been successfully employed for the α-arylation of carbonyl compounds. nih.govnih.govresearchgate.net By using a chiral ligand, such as a derivative of BINAP or a chiral imidazolidinone, the palladium catalyst can create a chiral environment that directs the addition of the 2,6-dimethylphenoxy group to one face of the enolate derived from a methyl pentanoate precursor, leading to an enantiomerically enriched product. nih.govrsc.org
Another approach is the catalytic asymmetric allylic alkylation. researchgate.net This could involve a palladium-catalyzed reaction using a suitable pentanoate-derived nucleophile and an allylic electrophile, guided by a chiral ligand to establish the stereocenter. researchgate.netnih.gov
The effectiveness of these catalytic systems is highly dependent on the choice of metal, ligand, solvent, and base, all of which can influence both the yield and the enantioselectivity of the reaction. nih.gov
The use of chiral auxiliaries is a well-established method for asymmetric synthesis. wikipedia.orgsigmaaldrich.comyork.ac.uk In this approach, a chiral molecule (the auxiliary) is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com
For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be coupled with pentanoic acid to form a chiral amide. wikipedia.orgmdpi.com The auxiliary then sterically hinders one face of the resulting enolate, directing alkylation or arylation to the opposite face with high diastereoselectivity.
The general steps for this methodology are:
Coupling: Reaction of pentanoic acid with a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form an N-acyl derivative.
Stereoselective Reaction: Deprotonation to form a chiral enolate, followed by reaction with a suitable electrophile to introduce the 2,6-dimethylphenoxy group. This could be achieved through a reaction analogous to a Williamson ether synthesis or an arylation reaction.
Removal of Auxiliary: Hydrolysis or other cleavage methods to remove the chiral auxiliary, yielding the enantiomerically enriched 2-(2,6-dimethylphenoxy)pentanoic acid, which is then esterified to the methyl ester. mdpi.com
This method allows for high levels of stereocontrol and the products are often highly crystalline, facilitating purification by recrystallization. york.ac.uk
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.gov Enzymes like lipases, esterases, and ketoreductases are particularly useful for the synthesis of chiral compounds. researchgate.netrsc.org
A potential biocatalytic route to enantiopure this compound is through the kinetic resolution of a racemic precursor. mdpi.comresearchgate.netmdpi.com For instance, a racemic mixture of a precursor alcohol, such as 1-(2,6-dimethylphenoxy)pentan-2-ol, could be subjected to enantioselective acylation catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B). mdpi.comnih.gov One enantiomer of the alcohol would be preferentially acylated, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. researchgate.net
Alternatively, a dynamic kinetic resolution (DKR) process could be employed. rsc.orgnih.gov In DKR, the less reactive enantiomer of the starting material is racemized in situ, theoretically allowing for a 100% yield of the desired single enantiomer product. nih.gov For example, a ketoreductase (KRED) could be used for the dynamic reductive kinetic resolution of a β-keto ester precursor to generate a chiral hydroxy ester with high diastereoselectivity and enantioselectivity. rsc.org
When a racemic mixture is synthesized, it must be separated into its constituent enantiomers through a process called resolution. york.ac.uktcichemicals.com
Enzymatic Resolution: As mentioned in the previous section, enzymatic kinetic resolution is a powerful technique. mdpi.comnih.gov Lipase-catalyzed hydrolysis of racemic this compound could be employed. mdpi.com The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. For example, studies on the related compound, rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate, showed that lipases from Pseudomonas fluorescens and Thermomyces lanuginosus were highly effective, yielding products with enantiomeric excess (ee) greater than 99%. mdpi.com This approach could be adapted for the target molecule.
Chromatographic Resolution: Chiral chromatography is another common method for separating enantiomers. This technique uses a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. The racemic mixture is passed through the column, and the enantiomers interact differently with the CSP, causing them to elute at different times, thus allowing for their separation.
Optimization of Reaction Conditions and Yield for this compound Synthesis
The synthesis of this compound is likely to proceed via a Williamson ether synthesis, where the sodium salt of 2,6-dimethylphenol reacts with a methyl 2-halopentanoate in an SN2 reaction. masterorganicchemistry.comfrancis-press.comfrancis-press.comlibretexts.org Optimizing the conditions for this reaction is crucial for maximizing the yield and minimizing side products.
Key parameters for optimization include:
Base: The choice of base for deprotonating the phenol (B47542) is critical. Strong bases like sodium hydride (NaH) are effective, but others like potassium carbonate (K₂CO₃) could also be used under different conditions. masterorganicchemistry.com
Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile are typically used to dissolve the reactants and facilitate the SN2 reaction. francis-press.com
Temperature: The reaction temperature affects the rate of reaction. Higher temperatures can increase the rate but may also lead to side reactions, such as elimination if a secondary halide is used.
Leaving Group: The nature of the leaving group on the pentanoate ester (e.g., Br, I, OTs) influences the reaction rate, with iodide and tosylate being excellent leaving groups. masterorganicchemistry.com
Below is a hypothetical data table illustrating the optimization of the Williamson ether synthesis for this compound.
| Entry | Base | Solvent | Temperature (°C) | Leaving Group (on ester) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetone | 56 (reflux) | -Br | 65 |
| 2 | NaH | DMF | 25 | -Br | 85 |
| 3 | NaH | THF | 25 | -Br | 78 |
| 4 | NaH | DMF | 80 | -Br | 82 (some decomposition) |
| 5 | NaH | DMF | 25 | -OTs | 92 |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several strategies can be applied to the synthesis of this compound.
Alternative Solvents: Traditional solvents like DMF are effective but have environmental and health concerns. Greener alternatives such as anisole, dimethyl carbonate, or even water (using phase-transfer catalysis) could be explored.
Catalysis: The use of catalytic methods, as described in section 2.4.1, is inherently greener than stoichiometric approaches because it reduces waste. rsc.orgnih.gov Developing recyclable catalysts would further enhance the sustainability of the process.
Biocatalysis: As discussed in section 2.4.3, enzymatic methods operate in aqueous media or under mild solvent conditions, at ambient temperature and pressure, significantly reducing energy consumption and hazardous waste. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. The Williamson ether synthesis, for example, has good atom economy, with the main byproduct being a salt.
The adoption of these green chemistry approaches can lead to a more sustainable and environmentally friendly production of this compound, which is particularly relevant given its potential use in agriculture where environmental impact is a major consideration. researchgate.netfwi.co.ukyoutube.com
Spectroscopic Characterization of Methyl 2 2,6 Dimethylphenoxy Pentanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the carbon and proton framework can be assembled.
The ¹H NMR spectrum of Methyl 2-(2,6-dimethylphenoxy)pentanoate is predicted to exhibit distinct signals corresponding to the protons of the 2,6-dimethylphenoxy group, the pentanoate chain, and the methyl ester. The chemical shifts are influenced by the electronic environment of each proton.
The aromatic protons of the 2,6-dimethylphenoxy group are expected to appear as a triplet and a doublet in the aromatic region (approximately δ 6.8-7.2 ppm). The two methyl groups attached to the aromatic ring would produce a sharp singlet at around δ 2.2 ppm.
The proton at the chiral center (C2 of the pentanoate chain), being adjacent to an oxygen atom, is anticipated to be deshielded and appear as a triplet at approximately δ 4.5 ppm. The protons of the pentanoate chain will show characteristic multiplets in the aliphatic region (δ 0.9-1.8 ppm). The methyl ester protons will present as a sharp singlet, typically around δ 3.7 ppm.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH (para) | ~ 7.0 | Triplet (t) |
| Aromatic CH (meta) | ~ 6.9 | Doublet (d) |
| Ar-CH₃ | ~ 2.2 | Singlet (s) |
| O-CH (C2) | ~ 4.5 | Triplet (t) |
| O=C-O-CH₃ | ~ 3.7 | Singlet (s) |
| CH₂ (C3) | ~ 1.8 | Multiplet (m) |
| CH₂ (C4) | ~ 1.4 | Multiplet (m) |
| CH₃ (C5) | ~ 0.9 | Triplet (t) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of δ 170-175 ppm. The aromatic carbons will resonate in the δ 120-160 ppm region, with the carbons bearing the methyl groups and the ether linkage showing distinct shifts. The carbon of the chiral center (C2) is predicted to be in the δ 70-80 ppm range due to the attached oxygen. The aliphatic carbons of the pentanoate chain and the methyl ester carbon will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~ 173 |
| Quaternary Aromatic C-O | ~ 155 |
| Quaternary Aromatic C-CH₃ | ~ 130 |
| Aromatic CH (para) | ~ 129 |
| Aromatic CH (meta) | ~ 125 |
| O-CH (C2) | ~ 75 |
| O=C-O-CH₃ | ~ 52 |
| CH₂ (C3) | ~ 34 |
| Ar-CH₃ | ~ 16 |
| CH₂ (C4) | ~ 20 |
| CH₃ (C5) | ~ 14 |
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the proton at C2 and the methylene (B1212753) protons at C3, and subsequently between the protons along the pentanoate chain (C3-C4-C5).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons they are attached to. This is essential for assigning the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the one between the methyl ester protons and the carbonyl carbon, and between the proton at C2 and the quaternary aromatic carbon of the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is valuable for confirming the stereochemistry and conformation of the molecule. For example, a NOESY experiment could show spatial proximity between the proton at C2 and the protons of the aromatic methyl groups.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. A strong absorption band around 1735-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and the aromatic ether would likely appear in the region of 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹. The presence of the aromatic ring would also give rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | 1735 - 1750 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-O Stretch (Ester & Ether) | 1000 - 1300 | Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural determination. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of this compound.
The fragmentation pattern is expected to be characteristic of both an aromatic ether and an ester. Common fragmentation pathways would likely involve the cleavage of the ether bond and the ester group. A significant fragment would correspond to the 2,6-dimethylphenoxy cation. Another prominent fragmentation would be the loss of the methoxy (B1213986) group (-OCH₃) from the ester, or the loss of the entire pentanoate side chain. The McLafferty rearrangement is also a possible fragmentation pathway for the ester portion of the molecule.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Predicted m/z |
| [M]⁺ | (Molecular Weight) |
| [M - OCH₃]⁺ | (MW - 31) |
| [M - COOCH₃]⁺ | (MW - 59) |
| [2,6-dimethylphenoxy]⁺ | 121 |
| [C₅H₉O₂]⁺ (pentanoate ester fragment) | 101 |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
This compound possesses a chiral center at the C2 position of the pentanoate chain, meaning it can exist as two enantiomers. Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for determining the enantiomeric purity and the absolute configuration of a chiral molecule.
The specific rotation, measured by a polarimeter, would indicate the enantiomeric excess of a sample. A racemic mixture would have a specific rotation of zero. The CD spectrum would show characteristic positive or negative absorption bands (Cotton effects) corresponding to the electronic transitions of the chromophores in the molecule, primarily the aromatic ring and the carbonyl group. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. Theoretical calculations can be used to predict the CD spectrum for each enantiomer, and by comparing the experimental spectrum to the calculated ones, the absolute configuration (R or S) can be assigned.
X-ray Crystallography for Solid-State Structural Determination and Conformation
A diligent search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any entries for the crystal structure of this compound. As a result, there is no experimentally determined data on its unit cell parameters, space group, or atomic coordinates. Without a crystal structure, the solid-state conformation and intermolecular interactions of this compound remain unknown.
Table 3: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions | Data Not Available |
| Bond Lengths | Data Not Available |
| Bond Angles | Data Not Available |
Computational and Theoretical Investigations of Methyl 2 2,6 Dimethylphenoxy Pentanoate
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure (e.g., DFT methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the optimized molecular geometry and electronic structure of a molecule. These methods solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms in space, providing detailed information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can elucidate the electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential map. Such calculations would be invaluable for understanding the fundamental characteristics of Methyl 2-(2,6-dimethylphenoxy)pentanoate. However, no specific studies applying these methods to this compound were identified.
Conformational Analysis and Energy Landscapes of the Molecule
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, which possesses several rotatable bonds, a thorough conformational analysis would identify the various stable conformers and the energy barriers between them. This process involves systematically rotating key bonds and calculating the corresponding energy to map out the potential energy surface. The resulting energy landscape reveals the most stable, low-energy conformations that the molecule is likely to adopt. This information is crucial for understanding its physical and chemical behavior. No specific conformational analysis studies for this compound were found.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For instance, quantum chemical calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman spectra). These theoretical predictions are a powerful complement to experimental spectroscopy, aiding in the assignment of complex spectra and providing a deeper understanding of the molecule's structure and bonding. researchgate.net No theoretical predictions of spectroscopic parameters for this compound were available in the search results.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can provide a detailed view of the dynamic behavior of this compound, including its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. These simulations can reveal how the molecule behaves in a more realistic, dynamic environment compared to the static picture provided by quantum chemical calculations. No MD simulation studies specifically involving this compound were identified.
Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Structural Features
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity. By analyzing a set of molecules with known activities, QSAR models can be developed to predict the activity of new, untested compounds. If this compound were part of a series of biologically active compounds, QSAR modeling could be used to correlate its structural features (e.g., steric, electronic, and hydrophobic properties) with its activity, thereby guiding the design of more potent analogues. No QSAR models including this compound were found.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. mpg.dewisc.edufaccts.de By transforming the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals, NBO analysis provides a chemically intuitive picture of electron distribution. mpg.dewisc.edu This method can quantify the stabilizing effects of electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals, offering deep insights into the molecule's electronic structure and reactivity. wisc.eduresearchgate.net No NBO analysis of this compound was found in the provided search results.
Chemical Reactivity and Transformation of Methyl 2 2,6 Dimethylphenoxy Pentanoate
Hydrolysis and Transesterification Reactions of the Methyl Ester
The methyl ester group is a primary site for reactivity, readily undergoing hydrolysis and transesterification under appropriate conditions.
Hydrolysis: The cleavage of the ester bond in Methyl 2-(2,6-dimethylphenoxy)pentanoate to yield the corresponding carboxylic acid—2-(2,6-dimethylphenoxy)pentanoic acid—and methanol (B129727) can be achieved through either acidic or basic catalysis. lumenlearning.com
Acid-Catalyzed Hydrolysis: This reaction is typically performed by heating the ester in the presence of an excess of water with a strong acid catalyst, such as dilute hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org The reaction is reversible, and to drive it towards completion, a large excess of water is used. libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): This is the more common and generally preferred method for ester hydrolysis. chemguide.co.uk It involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. The reaction is effectively irreversible because the resulting carboxylate salt is deprotonated and resistant to nucleophilic attack by the alcohol. lumenlearning.comlibretexts.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate salt and isolate the free carboxylic acid.
| Reaction | Conditions | Products | Key Features |
| Acidic Hydrolysis | Excess H₂O, H⁺ catalyst (e.g., HCl, H₂SO₄), Heat | 2-(2,6-dimethylphenoxy)pentanoic acid + Methanol | Reversible reaction chemguide.co.uk |
| Basic Hydrolysis | Aqueous base (e.g., NaOH, KOH), Heat; then H₃O⁺ workup | 2-(2,6-dimethylphenoxy)pentanoic acid + Methanol | Irreversible reaction libretexts.org |
Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This reaction is a crucial method for modifying the ester group to alter the compound's physical and biological properties.
Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is reversible and is driven to completion by using a large excess of the new alcohol, which often serves as the solvent. masterorganicchemistry.com
Base-Catalyzed Transesterification: This method typically employs an alkoxide base corresponding to the new alcohol. The reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.comyoutube.com It is essential that the nucleophile (alkoxide) corresponds to the alcohol being used as the solvent to avoid a mixture of ester products.
| Catalyst | Reagents | Product Ester | Notes |
| Acid (e.g., H₂SO₄) | R-OH (in excess) | 2-(2,6-dimethylphenoxy)pentanoate (R-ester) | Equilibrium-controlled process. masterorganicchemistry.com |
| Base (e.g., NaOR) | R-OH | 2-(2,6-dimethylphenoxy)pentanoate (R-ester) | Proceeds via nucleophilic acyl substitution. masterorganicchemistry.com |
Reactions Involving the Aryl Ether Linkage (e.g., Cleavage, Functionalization)
The aryl ether bond (C-O) is generally stable due to the sp² hybridization of the aromatic carbon and resonance stabilization. However, it can be cleaved under specific, often harsh, conditions.
Cleavage: The cleavage of the aryl ether linkage in this compound would result in 2,6-dimethylphenol (B121312) and a derivative of the pentanoate chain. This is a challenging transformation due to the bond's strength.
Reductive Cleavage: Modern methods have been developed for the reductive cleavage of C-O bonds in aryl ethers, which are often more tolerant of other functional groups. These can include photocatalytic methods using carbazole (B46965) catalysts or electrochemical approaches. acs.orgacs.org These techniques proceed via single-electron transfer (SET) to the ether, initiating the bond cleavage. acs.org
Influence of Substituents: The 2,6-dimethyl substituents on the aryl ring can influence the ether's reactivity. While they provide steric hindrance, they also donate electron density to the ring, which could affect the redox potential and susceptibility to certain cleavage conditions. researchgate.net
Functionalization: It is also possible to modify the aromatic ring while preserving the ether linkage.
Electrophilic Aromatic Substitution: The phenoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, in this molecule, the two methyl groups are also activating and direct to the same positions. The available positions for substitution are C3, C4, and C5. The steric hindrance from the ether linkage and the existing methyl groups will significantly influence the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts reactions.
Modifications at the Pentanoate Chain (e.g., Alpha-position functionalization, chain elongation)
The pentanoate chain offers several sites for modification, particularly the α-carbon (the carbon adjacent to the ester carbonyl).
Alpha-Position Functionalization: The α-hydrogen atom is acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles. libretexts.org
Alkylation: The enolate can be alkylated by reacting it with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction forms a new carbon-carbon bond at the α-position. Careful choice of a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is crucial to ensure complete enolate formation and prevent side reactions like self-condensation. youtube.com
Halogenation: The α-position can be halogenated under acidic or basic conditions. Acid-catalyzed halogenation typically results in mono-halogenation, while base-promoted halogenation can be difficult to control and may lead to poly-halogenation.
| Reaction | Reagents | Product | Mechanism |
| α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X | Methyl 2-alkyl-2-(2,6-dimethylphenoxy)pentanoate | Enolate formation followed by S N 2 attack libretexts.org |
| α-Halogenation | X₂, H⁺ or Base | Methyl 2-halo-2-(2,6-dimethylphenoxy)pentanoate | Enol or enolate intermediate libretexts.org |
Chain Elongation: The pentanoate chain can be extended through multi-step synthetic sequences. A common strategy involves the reduction of the ester to an alcohol, which can then be converted into a good leaving group and subjected to nucleophilic substitution to add more carbon atoms.
Reduction: The methyl ester can be reduced to the corresponding primary alcohol, 2-(2,6-dimethylphenoxy)pentan-1-ol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Conversion to Leaving Group: The resulting alcohol can be converted to a tosylate or a halide.
Nucleophilic Substitution: Reaction with a nucleophile, such as cyanide, followed by hydrolysis, can extend the carbon chain.
Derivatization for Further Synthetic Utility and Analogue Preparation
The various reactions described allow for the extensive derivatization of this compound, enabling the preparation of a wide array of analogues for structure-activity relationship (SAR) studies.
Amide Formation: Hydrolysis of the ester to the carboxylic acid provides a key intermediate. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., DCC, EDC) to form a diverse library of amides.
Alcohol Derivatives: Reduction of the ester to the primary alcohol, 2-(2,6-dimethylphenoxy)pentan-1-ol, opens up another avenue for derivatization. The alcohol can be re-esterified to form different esters (acylation) or converted into ethers (alkylation).
Ring-Functionalized Analogues: Performing electrophilic aromatic substitution on the 2,6-dimethylphenoxy ring can introduce various substituents (e.g., -NO₂, -Br, -Cl), which can then be further manipulated to create a range of functionally diverse analogues.
Chain-Modified Analogues: Utilizing α-alkylation or chain elongation strategies allows for systematic modification of the pentanoate chain length and branching, which can be crucial for optimizing biological activity.
Potential Research Applications of Methyl 2 2,6 Dimethylphenoxy Pentanoate in Chemical Science
Role as a Chiral Building Block in Asymmetric Synthesis
There is currently no publicly available scientific literature, including patents or academic journals, that describes the use of Methyl 2-(2,6-dimethylphenoxy)pentanoate as a chiral building block in asymmetric synthesis. Research in asymmetric synthesis often focuses on molecules with specific functional groups and stereocenters that can be readily utilized to construct complex chiral molecules. However, the application of this particular compound for such purposes has not been reported.
Application in Ligand Design for Organometallic Catalysis
No research has been published detailing the application of this compound in the design of ligands for organometallic catalysis. Ligand design is a crucial aspect of developing new catalysts, and while a vast array of organic molecules are investigated for this purpose, there is no indication that this compound has been considered or studied in this context.
Exploration in Agrochemical Lead Discovery and Optimization
There is no available data to suggest that this compound has been explored in the field of agrochemical lead discovery and optimization. The process of discovering and optimizing new herbicides, insecticides, or fungicides involves screening large libraries of compounds for biological activity, but this specific ester has not been identified as a candidate in any public domain research.
Research into Flavor and Fragrance Chemical Precursors
No studies have been found that investigate this compound as a precursor for flavor or fragrance chemicals. While many esters are known for their aromatic properties, there is no documented research into the sensory attributes of this compound or its potential conversion into other aromatic substances.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | No data available |
| Molecular Weight | No data available |
| Boiling Point | No data available |
| Melting Point | No data available |
| Density | No data available |
Table 2: Summary of Research Applications
| Application Area | Research Findings |
| Asymmetric Synthesis | No published research found. |
| Organometallic Catalysis | No published research found. |
| Polymer Chemistry | No published research found. |
| Agrochemical Discovery | No published research found. |
| Flavor & Fragrance | No published research found. |
Analytical Methodologies for Methyl 2 2,6 Dimethylphenoxy Pentanoate
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of Methyl 2-(2,6-dimethylphenoxy)pentanoate, enabling its separation from impurities and formulation matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable, each offering distinct advantages.
Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of phenoxy acid derivatives. mdpi.com For this compound, method development would focus on optimizing the separation on a hydrophobic stationary phase, typically a C18 or C8 column.
A well-developed HPLC method would involve a mobile phase consisting of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous component, often buffered or acidified to ensure good peak shape. For instance, a mobile phase of acetonitrile and water, with the addition of formic acid, is effective for the separation of phenoxyacetic acids and their transformation products. nih.gov The chromatographic conditions can be tailored to achieve the desired resolution and analysis time, with gradient elution being a common strategy for complex samples. mdpi.com Detection is typically performed using a UV-Vis detector, as the phenoxy moiety exhibits significant absorbance in the UV region. cipac.org
| Parameter | Recommended Conditions for Structurally Similar Compounds |
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with 0.1% Formic Acid |
| Elution | Isocratic or Gradient |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV-Vis at approximately 270-280 nm |
| Injection Volume | 10 - 20 µL |
Gas Chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Since the target compound is an ester, it is likely to have sufficient volatility for direct GC analysis without the need for derivatization, a step often required for the parent phenoxy acids. epa.govnih.gov
A typical GC method would employ a capillary column with a non-polar or medium-polarity stationary phase. The choice of detector is crucial; a Flame Ionization Detector (FID) can be used for general quantification, while a Mass Spectrometer (MS) offers higher selectivity and structural confirmation. thermofisher.com GC-MS is particularly valuable for identifying impurities and degradation products. researchgate.net For trace analysis, an Electron Capture Detector (ECD) can be highly sensitive, especially if the molecule contains halogen atoms, which is common in many commercial phenoxy herbicides. epa.gov
| Parameter | Recommended Conditions for Structurally Similar Esters |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |
| Stationary Phase | 5% Phenyl Polysiloxane or similar |
| Carrier Gas | Helium or Hydrogen |
| Injector Temp. | 250 °C |
| Oven Program | Temperature gradient, e.g., 100 °C to 280 °C at 10 °C/min |
| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) |
| Detector Temp. | 280 - 300 °C |
Enantioselective Chromatography for Chiral Resolution and Purity Assessment
This compound possesses a chiral center at the second carbon of the pentanoate chain. Consequently, it exists as a pair of enantiomers. As the biological activity of chiral compounds can differ significantly between enantiomers, their separation and individual quantification are of great importance. nih.gov Enantioselective chromatography is the method of choice for this purpose.
Chiral HPLC, utilizing a Chiral Stationary Phase (CSP), is the most common approach for the enantiomeric separation of phenoxypropionic acids and their derivatives. nih.govnih.gov Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based CSPs have shown great success in resolving racemates of similar compounds. nih.gov The mobile phase composition, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is a critical parameter for achieving optimal separation. The elution order of the enantiomers must be determined using a pure enantiomeric standard. nih.gov
| Parameter | Recommended Conditions for Chiral Separation of Similar Compounds |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol with a small amount of an acidic modifier |
| Elution | Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV-Vis at a wavelength of maximum absorbance |
| Temperature | Controlled, as temperature can affect enantioselectivity |
Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy)
UV-Visible (UV-Vis) spectroscopy can be employed as a simple and rapid method for the quantification of this compound in solution, provided that it is the only absorbing species or that the absorbance of other components is negligible at the chosen wavelength. The presence of the 2,6-dimethylphenoxy group is responsible for the compound's characteristic UV absorbance.
The UV spectrum of the structurally related 2,6-dimethylphenol (B121312) in alcohol shows absorption maxima around 271 nm and 275.5 nm. nih.gov Similarly, phenoxyacetic acid exhibits UV absorption. nih.gov It is therefore expected that this compound will have a wavelength of maximum absorbance (λmax) in a similar region. For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law.
| Parameter | Expected Properties Based on Structural Analogs |
| Wavelength Max (λmax) | Estimated to be in the range of 270 - 280 nm |
| Solvent | Methanol or Ethanol (UV-grade) |
| Calibration Range | Dependent on the molar absorptivity of the compound |
| Instrumentation | UV-Vis Spectrophotometer (single or double beam) |
Future Directions and Advanced Research Perspectives on Methyl 2 2,6 Dimethylphenoxy Pentanoate
Development of Highly Efficient and Sustainable Synthetic Routes
The future of chemical synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. For Methyl 2-(2,6-dimethylphenoxy)pentanoate, future research will likely focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste. A key objective will be the design of catalytic systems that can achieve the desired transformations with high atom economy and under mild reaction conditions.
One promising approach involves the direct C-H functionalization of a pentanoate precursor with a 2,6-dimethylphenoxy moiety. This would eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps. Additionally, the exploration of flow chemistry for the synthesis of this compound could offer advantages in terms of safety, scalability, and reproducibility.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic C-H Arylation | High atom economy, reduced synthetic steps | Development of selective and robust catalysts |
| Flow Chemistry Synthesis | Improved safety, scalability, and control | Optimization of reactor design and reaction parameters |
| Biocatalytic Approaches | High selectivity, mild reaction conditions | Identification and engineering of suitable enzymes |
Exploration of Novel Stereoselective Reactivity and Transformations
The presence of a stereocenter at the C2 position of the pentanoate chain in this compound opens up avenues for the exploration of stereoselective reactions. Future research will likely investigate the synthesis and reactivity of enantiomerically pure forms of the compound. Asymmetric hydrogenation of a suitable unsaturated precursor could be a viable route to access specific stereoisomers.
Furthermore, the chiral environment provided by the molecule could be exploited in asymmetric catalysis, where it could act as a chiral ligand or auxiliary. The development of reactions where the stereochemistry of the final product is controlled by the inherent chirality of this compound would be a significant advancement.
| Stereoselective Approach | Objective | Potential Application |
| Asymmetric Synthesis | Access to enantiomerically pure isomers | Chiral building blocks for pharmaceuticals or agrochemicals |
| Diastereoselective Reactions | Control over the formation of multiple stereocenters | Synthesis of complex natural product analogues |
| Chiral Ligand Development | Induction of asymmetry in catalytic transformations | Asymmetric catalysis |
Computational Design of Derivatives with Tuned Physicochemical Characteristics
Computational chemistry offers a powerful tool for the rational design of new molecules with desired properties. For this compound, quantum chemical calculations can be employed to predict how modifications to its structure would influence its electronic and steric properties. This in-silico approach can guide the synthesis of derivatives with tailored characteristics, such as enhanced solubility, specific binding affinities, or improved stability.
| Computational Method | Predicted Property | Design Goal |
| Density Functional Theory (DFT) | Electronic structure, reactivity | Tuning of redox potentials, reaction barriers |
| Molecular Dynamics (MD) | Conformational analysis, solvation | Optimization of solubility and membrane permeability |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity | Design of potent bioactive compounds |
Integration into Supramolecular Chemistry and Self-Assembly Research
The unique combination of aromatic and aliphatic moieties in this compound makes it an interesting candidate for research in supramolecular chemistry. Future studies could explore its ability to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, to form well-defined self-assembled structures.
By designing derivatives with specific recognition motifs, it may be possible to direct the assembly of this compound into complex architectures like gels, liquid crystals, or molecular cages. These supramolecular systems could find applications in areas such as drug delivery, sensing, and materials science.
Mechanistic Investigations of Key Reactions Involving the Compound
A deep understanding of the reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity. For this compound, future research should focus on elucidating the mechanisms of its formation and subsequent reactions.
Kinetic studies, isotopic labeling experiments, and computational modeling can provide valuable insights into the transition states and intermediates involved in key transformations. This knowledge can then be used to rationally design more efficient catalysts and develop novel synthetic methodologies. For example, understanding the mechanism of a stereoselective reaction involving this compound could lead to the development of more enantioselective catalysts.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Methyl 2-(2,6-dimethylphenoxy)pentanoate, and what are the critical reaction parameters?
- Methodological Answer : A viable route involves nucleophilic substitution between 2-(chloromethoxy)-1,3-dimethylbenzene and a pentanoate precursor. Key steps include refluxing under an inert atmosphere (e.g., argon) to prevent oxidation, using a polar aprotic solvent (e.g., THF), and employing a base (e.g., NaH) to deprotonate the phenolic hydroxyl group. Purification via vacuum distillation or flash chromatography (hexane/ethyl acetate gradient) is critical to isolate the ester product . Reaction time (e.g., 52 hours for similar thioether syntheses) and stoichiometric ratios must be optimized to avoid byproducts like unreacted starting materials or dimerization .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- 1H NMR : Look for aromatic proton signals (6.92–7.06 ppm, m) from the 2,6-dimethylphenoxy group, methyl ester singlet (~3.70 ppm), and pentanoate chain resonances (e.g., triplets at ~2.78–3.07 ppm) .
- Mass Spectrometry (ESI/MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the ester and phenoxy groups .
- IR Spectroscopy : Identify ester carbonyl stretching (~1740 cm⁻¹) and aryl ether C-O-C vibrations (~1250 cm⁻¹) .
Q. What are common pitfalls in purifying this compound, and how can they be mitigated?
- Methodological Answer : Challenges include:
- Co-elution with byproducts : Optimize chromatography gradients (e.g., hexane:ethyl acetate 95:5 to 80:20) to resolve esters from unreacted phenols or thioether intermediates .
- Acidic degradation : Avoid strong acids during workup; maintain neutral pH (5–6) during filtration to prevent ester hydrolysis .
- Volatility losses : Use rotary evaporation at reduced pressure (<50°C) to retain low-boiling-point components .
Advanced Research Questions
Q. How do electron-donating substituents (e.g., 2,6-dimethyl groups) influence the reactivity of phenoxy intermediates in ester synthesis?
- Methodological Answer : The 2,6-dimethyl groups sterically hinder electrophilic aromatic substitution, directing reactivity toward nucleophilic pathways (e.g., Williamson ether synthesis). Electron-donating groups lower the acidity of the phenolic –OH (pKa ~10–12 vs. ~9.9 for unsubstituted phenol), necessitating stronger bases (e.g., NaOH powder) for deprotonation . Computational modeling (DFT) can predict charge distribution and guide base selection .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Methodological Answer :
- Stepwise monitoring : Use TLC or LC-MS after each step to quantify intermediates and adjust stoichiometry .
- Protecting groups : Temporarily protect reactive sites (e.g., thiols) with acetyl or benzyl groups to prevent side reactions .
- Catalysis : Introduce mild acids (e.g., glacial acetic acid) to accelerate Schiff base formation in downstream derivatization .
Q. How can substituent effects on physical properties (e.g., melting point, solubility) be systematically analyzed for derivatives of this compound?
- Methodological Answer :
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) or lipophilicity (logP) with observed properties .
- Crystallography : Compare crystal packing of analogs (e.g., 2,4-dimethyl vs. 2,6-dimethyl derivatives) to explain melting point variations (e.g., 142–180°C in similar oxadiazole derivatives) .
- Solubility assays : Measure partition coefficients (octanol/water) to predict bioavailability or formulation challenges .
Q. What advanced spectroscopic techniques resolve ambiguities in regioselectivity for this compound derivatives?
- Methodological Answer :
- NOESY NMR : Detect spatial proximity between methyl groups and adjacent protons to confirm substitution patterns .
- 13C DEPT NMR : Differentiate quaternary carbons in the aromatic ring from ester carbonyls, clarifying attachment points .
- High-resolution MS/MS : Fragment ions can distinguish between isomeric structures (e.g., 2,4- vs. 2,6-dimethylphenoxy regioisomers) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for similar phenoxy esters?
- Methodological Answer :
- Replicate conditions : Compare protocols for base strength (e.g., NaOH vs. K2CO3), solvent polarity, and reaction time .
- Byproduct analysis : Use GC-MS to identify unaccounted side products (e.g., elimination products from over-dehydration) .
- Scale effects : Note if yields drop at larger scales due to inefficient mixing or heat transfer; optimize using flow chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
